![molecular formula C18H23N3O2S B2984079 5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1396782-90-3](/img/structure/B2984079.png)
5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a thiophene ring, a piperidine ring, and an isoxazole ring. The exact structure and conformation would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research by Abu‐Hashem et al. (2020) discusses the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating applications in the development of anti-inflammatory and analgesic agents. These compounds show significant COX-2 inhibitory activity, suggesting their potential utility in drug development for inflammatory conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Heterocyclic Synthesis via Aminomethylation
Dotsenko et al. (2012) report on the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides via aminomethylation involving 2-thioxonicotinamide derivative, illustrating the versatility of piperidinium compounds in generating complex heterocyclic structures. This showcases the utility of such methodologies in creating novel compounds with potential pharmacological activities (Dotsenko, Krivokolysko, & Litvinov, 2012).
Tuberculostatic Activity of Piperazine Derivatives
Foks et al. (2004) explore the synthesis and tuberculostatic activity of piperazine derivatives, highlighting the role of these compounds in addressing tuberculosis through in vitro testing. This research underscores the potential of piperazine-based compounds in antimicrobial and antituberculosis drug development (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Future Directions
Mechanism of Action
Target of Action
Compounds containing athiophene nucleus have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . Similarly, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Mode of Action
It’s known thatindole derivatives bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known thatindole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Compounds containing athiophene nucleus have been reported to possess a wide range of therapeutic properties .
properties
IUPAC Name |
5-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-18(16-9-17(23-20-16)15-1-2-15)19-10-13-3-6-21(7-4-13)11-14-5-8-24-12-14/h5,8-9,12-13,15H,1-4,6-7,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTDHTQMBAGFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3CCN(CC3)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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